(R)-2-Oxopiperidine-4-carboxylic acid
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Overview
Description
(R)-2-Oxopiperidine-4-carboxylic acid is a chiral compound with a piperidine ring structure. It is an important intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-Oxopiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of piperidine derivatives, which are subjected to oxidation and cyclization reactions to form the desired compound. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the reactions are carried out in solvents like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(R)-2-Oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are used under conditions that may include the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketones, while reduction can produce alcohols. Substitution reactions can yield a variety of substituted piperidine derivatives.
Scientific Research Applications
(R)-2-Oxopiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of drugs for neurological disorders and other diseases.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (R)-2-Oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4S)-2-oxopiperidine-4-carboxylic acid: The enantiomer of (R)-2-Oxopiperidine-4-carboxylic acid, which may have different biological activities and properties.
Piperidine-2,4-dione: A related compound with a similar piperidine ring structure but different functional groups.
2-oxopiperidine-4-carboxamide: A derivative with an amide group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different pharmacological properties compared to its enantiomer or other related compounds. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(4R)-2-oxopiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-3-4(6(9)10)1-2-7-5/h4H,1-3H2,(H,7,8)(H,9,10)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZYLQVOHBJVPC-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)C[C@@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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